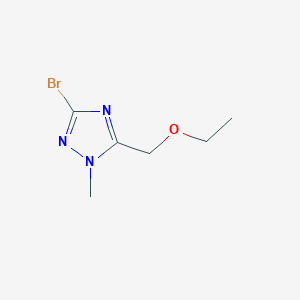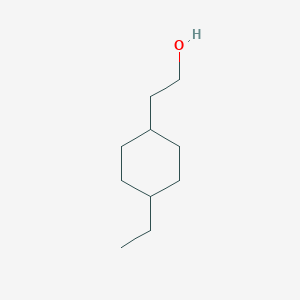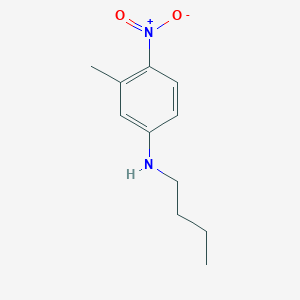
N-butyl-3-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines Nitroanilines are aromatic amines that contain a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-methyl-4-nitroaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by alkylation. The nitration step introduces the nitro group onto the aromatic ring, and the alkylation step introduces the butyl and methyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-butyl-3-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-4-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-nitroaniline
- N-butyl-4-nitroaniline
- 4-methyl-2-nitroaniline
Uniqueness
N-butyl-3-methyl-4-nitroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
WENCGOUEMXZUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13294673.png)
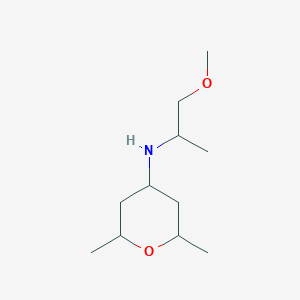
![3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13294677.png)
![1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)ethan-1-one](/img/structure/B13294679.png)
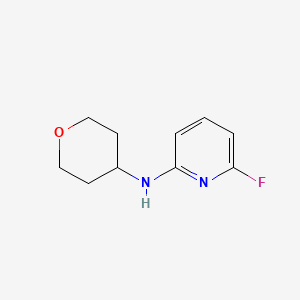
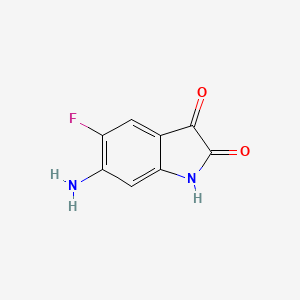
![N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide](/img/structure/B13294707.png)
![3-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B13294709.png)
![4-Amino-2-chloro-N-[2-(pyrrolidin-1-YL)ethyl]benzamide](/img/structure/B13294714.png)
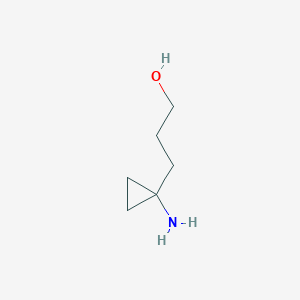
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13294718.png)
